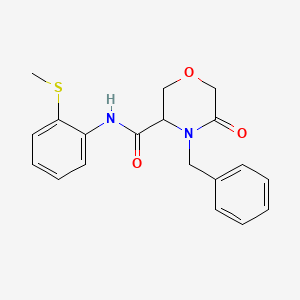

![molecular formula C20H19FN2O3S B2525237 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 2034604-81-2](/img/structure/B2525237.png)

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiophene derivatives are a class of organic compounds that have been synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .

Synthesis Analysis

The synthesis of benzothiophene derivatives often involves coupling reactions and electrophilic cyclization reactions . For example, a novel palladium catalyzed Buchwald–Hartwig coupling of N-Boc-piperazine with benzo[b]thiophen-4-yl trifluoromethanesulfonate has been shown to furnish 1-(benzo[b]thiophen-4-yl)piperazine .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives can be determined by methods such as multinuclear NMR spectroscopy and elemental analysis .

Chemical Reactions Analysis

Benzothiophene derivatives can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed reactions to form 2-substituted benzo[b]thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives can be determined by methods such as NMR spectroscopy and elemental analysis .

Scientific Research Applications

Anticancer Properties

Hydroxyl-containing benzo[b]thiophene analogs have shown selectivity towards laryngeal cancer cells, suggesting potential applications in anticancer therapy. These compounds enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis in cancer cells through the BAX/BCL-2 ratio increase and caspase cascade activation. Their interaction with proteins like CYP1A2 suggests potential in combinational therapy to enhance drug bioavailability for effective chemotherapy (Haridevamuthu et al., 2023).

Inhibition of Nucleoside Transport

Analogues of compounds with substituted benzyl groups, including halogen, hydroxyl, and fluoro functionalities, have shown to lower the affinity for nucleoside transport protein ENT1. This indicates their potential as modulators of nucleoside transport, with implications for the development of drugs targeting diseases associated with nucleoside transport dysregulation (Tromp et al., 2004).

Neuroprotection

Compounds that preferentially inhibit the Na+/Ca2+ exchange (NCX) have been investigated for their neuroprotective properties. YM-244769, a compound structurally related to the requested molecule, shows significant protective effects against hypoxia/reoxygenation-induced neuronal cell damage, suggesting applications in neuroprotective therapies (Iwamoto & Kita, 2006).

Antimicrobial Activity

A series of compounds featuring benzothiophene and fluoro substitutions demonstrated antimicrobial activity against gram-negative and gram-positive bacteria, as well as fungal strains. This suggests their potential in developing new antimicrobial agents (Mishra & Chundawat, 2019).

Photosensitizers for Photodynamic Therapy

The synthesis and characterization of oxidovanadium(V) complexes derived from hydrazone ligands, which include fluorine and hydroxyl substitutions, have shown effective antibacterial activity and potential as photosensitizers in photodynamic therapy for cancer treatment (Qian, 2018).

Mechanism of Action

Properties

IUPAC Name |

N'-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N-[(4-fluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S/c1-20(26,17-10-14-4-2-3-5-16(14)27-17)12-23-19(25)18(24)22-11-13-6-8-15(21)9-7-13/h2-10,26H,11-12H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNPXGPNRYOORL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)-3-methylbenzenesulfonamide](/img/structure/B2525155.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2525157.png)

![2-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2525166.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2525169.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B2525170.png)

![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2525174.png)

![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B2525177.png)